molecular formula C6H10 B1581320 2,4-Hexadiene CAS No. 592-46-1

2,4-Hexadiene

Cat. No.: B1581320
CAS No.: 592-46-1
M. Wt: 82.14 g/mol
InChI Key: APPOKADJQUIAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Hexadiene is a colorless liquid with a distinct smell. It is a conjugated diene, meaning it has two double bonds separated by a single bond. This compound is known for its reactivity and is used in various industrial applications, including as a solvent and in the production of coatings, adhesives, and degreasing agents .

Scientific Research Applications

2,4-Hexadiene is used in various scientific research applications:

Safety and Hazards

2,4-Hexadiene is a combustible liquid that is harmful if swallowed and toxic in contact with skin. It causes skin irritation and serious eye damage. It is recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Hexadiene can be synthesized through several methods. One common method involves the dehydrohalogenation of 2,4-dihalohexane. This reaction typically requires a strong base, such as potassium hydroxide, and is carried out under reflux conditions to ensure complete removal of hydrogen halide .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic dehydrogenation of hexane. This process involves passing hexane over a catalyst, such as platinum or palladium, at high temperatures. The reaction conditions must be carefully controlled to maximize yield and minimize the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Hexadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracids, osmium tetroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Hydrogen halides (e.g., hydrogen chloride, hydrogen bromide).

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Hexane.

    Substitution: Haloalkanes.

Comparison with Similar Compounds

2,4-Hexadiene can be compared with other conjugated dienes, such as 1,3-butadiene and 1,3-pentadiene. While all these compounds share similar reactivity patterns, this compound is unique due to its specific double bond positions, which influence its reactivity and the types of products formed in reactions .

Similar Compounds

Properties

CAS No.

592-46-1

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

IUPAC Name

hexa-2,4-diene

InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h3-6H,1-2H3

InChI Key

APPOKADJQUIAHP-UHFFFAOYSA-N

Isomeric SMILES

C/C=C/C=C/C

SMILES

CC=CC=CC

Canonical SMILES

CC=CC=CC

5194-51-4
68514-38-5
592-46-1

physical_description

Colorless liquid;  [Aldrich MSDS]

Pictograms

Flammable; Irritant

Related CAS

25702-29-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Hexadiene
Reactant of Route 2
Reactant of Route 2
2,4-Hexadiene
Reactant of Route 3
2,4-Hexadiene
Reactant of Route 4
2,4-Hexadiene
Reactant of Route 5
2,4-Hexadiene
Reactant of Route 6
2,4-Hexadiene
Customer
Q & A

Q1: How does 2,4-hexadiene react in the atmosphere?

A1: this compound reacts with hydroxyl radicals (OH) and nitrogen dioxide (NO2) in the atmosphere. [] These reactions contribute to the formation of secondary organic aerosols and ozone, which impact air quality and climate. []

Q2: What are the major products formed from the atmospheric oxidation of this compound?

A2: The OH-initiated oxidation of this compound primarily produces acetaldehyde, trans-crotonaldehyde, and 2,5-dimethylfuran. [] These products suggest reaction pathways similar to those observed for other conjugated dienes like 1,3-butadiene and isoprene. []

Q3: How significant are the reactions of this compound with NO2 in the atmosphere?

A3: The reaction of this compound with NO2 is significant as it contributes to the conversion of NO to NO2, impacting ozone formation. [] This reaction also yields hydroxyl radicals (HOx), further promoting this compound removal through OH-initiated pathways. []

Q4: What is the atmospheric fate of muconaldehydes, potential ring cleavage products of aromatic oxidation, and how do they relate to this compound?

A4: Muconaldehydes, including 2,4-hexadienedial, are primarily removed from the atmosphere through reaction with OH radicals. [] These reactions produce compounds like E-butenedial and glyoxal, similar to the products observed in this compound oxidation. [] This highlights the potential for conjugated dienes like this compound to act as model systems for understanding the atmospheric fate of larger molecules.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C6H10 and a molecular weight of 82.14 g/mol.

Q6: How many geometric isomers are possible for this compound?

A6: this compound can exist as three geometric isomers: trans,trans-2,4-hexadiene, cis,cis-2,4-hexadiene, and cis,trans-2,4-hexadiene. [, , ]

Q7: How can the geometric isomers of this compound be differentiated spectroscopically?

A7: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional NMR techniques, can distinguish between the E and Z configurations of methyl groups in this compound isomers. [] Additionally, He(I) ultraviolet photoelectron spectroscopy (UPS), combined with computational methods like AM1, can provide information on the conformational and electronic properties of alkyl-substituted 1,3-dienes, aiding in isomer identification. []

Q8: How does laser-ion beam photodissociation help differentiate between geometric isomers of hexadienes?

A8: While the photodissociation spectra and product ion branching ratios may be similar for geometric isomers of hexadienes, the wavelength-dependent kinetic energy release values are unique for each isomer. This allows for their differentiation using laser-ion beam photodissociation techniques. []

Q9: How do the conformational preferences of this compound isomers affect their reactivity?

A9: The conformational preferences of this compound isomers significantly impact their reactivity. For example, in low-temperature photochemistry, the s-cis conformer of EE-2,4-hexadiene readily converts to ZE-2,4-hexadiene, while the s-trans conformer shows minimal reactivity under similar conditions. []

Q10: How does the substitution pattern on the diene affect the conformational preferences and reactivity of this compound derivatives?

A10: Introducing methyl substituents at different positions on the this compound backbone influences both conformational preferences and reactivity. [, ] The specific effects are dependent on the position and stereochemistry of the substituent, highlighting the importance of steric and electronic factors in governing these properties.

Q11: What is the significance of the [2+2] photocycloaddition reaction of this compound with C60?

A11: The [2+2] photocycloaddition of this compound with C60 provides valuable insight into the reactivity and stereochemistry of this reaction. Studies on different this compound isomers reacting with C60 reveal a loss of stereochemistry in the cyclobutane ring of the adducts, indicating a non-stereospecific reaction pathway. [] This reaction has implications for fullerene functionalization and material science.

Q12: What is the role of 2,5-dimethyl-2,4-hexadiene in alkene cross-metathesis reactions?

A12: 2,5-Dimethyl-2,4-hexadiene acts as a versatile reagent in alkene cross-metathesis reactions, enabling the introduction of isobutylenyl and prenyl groups to other alkenes. [] Its symmetric structure and liquid state at room temperature make it an attractive alternative to gaseous alkene reactants. []

Q13: How is 2,5-dimethyl-2,4-hexadiene used in rubber valorization?

A13: 2,5-Dimethyl-2,4-hexadiene plays a crucial role in rubber valorization by participating in cross-metathesis reactions with polyisoprene (rubber). [] This reaction allows for the modification of rubber properties and the development of new materials from recycled rubber sources. []

Q14: Can this compound undergo Diels-Alder reactions?

A14: Yes, this compound can participate in Diels-Alder reactions, specifically as the diene component. [, ] The reaction with C60, as mentioned earlier, exemplifies this behavior. [] Theoretical studies indicate that these reactions typically proceed through a concerted mechanism. []

Q15: How does 9-cyanophenanthrene catalyze the oxidative photodimerization of 2,5-dimethyl-2,4-hexadiene?

A15: 9-Cyanophenanthrene efficiently catalyzes the oxidative photodimerization of 2,5-dimethyl-2,4-hexadiene, leading to the formation of nucleophile-substituted 3,7-decadienes. [] This reaction highlights the potential of photocatalytic approaches for the synthesis of complex molecules from simple starting materials.

Q16: What is the significance of the cationic polymerization of this compound isomers?

A16: Cationic polymerization of this compound isomers provides valuable insights into the influence of monomer structure on polymerization behavior. [] The polymerizability, stereochemistry of the resulting polymers, and the impact of solvent polarity on the reaction are crucial aspects studied in this context. []

Q17: How do ad-atoms of lead, thallium, and cadmium affect the catalytic activity of palladium black in the hydrogenation of 2,5-dimethyl-2,4-hexadiene?

A17: The presence of lead, thallium, and cadmium ad-atoms on palladium black significantly influences the kinetics and selectivity of 2,5-dimethyl-2,4-hexadiene hydrogenation. [] The specific effects depend on the nature and coverage of the ad-atom, highlighting their role in modifying the electronic and geometric properties of the catalyst surface. []

Q18: What is the role of supported niobium pentoxide (Nb2O5) catalysts in the synthesis of 2,5-dimethyl-2,4-hexadiene?

A18: Supported Nb2O5 catalysts demonstrate activity in the Prins condensation reaction between isobutene and isobutyraldehyde to produce 2,5-dimethyl-2,4-hexadiene. [] The catalytic activity is closely related to the surface acidity of the catalyst, particularly the presence of Brønsted acid sites. [, ]

Q19: How does citric acid modification affect the catalytic activity of SAPO-11 molecular sieves in the synthesis of 2,5-dimethyl-2,4-hexadiene?

A19: Citric acid modification of SAPO-11 molecular sieves influences their catalytic activity in the synthesis of 2,5-dimethyl-2,4-hexadiene from tert-butanol and isobutylene. [] This modification alters the acidity and morphology of the molecular sieves, impacting their performance in the condensation reaction. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.